5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography , which can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is often reactive, and the amide linkage could potentially participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
Synthesis and Structural Characterization
Structural Characterization : N. Burcu Arslan, C. Kazak, and F. Aydın (2015) carried out a detailed structural characterization of related nitrobenzamide compounds, utilizing techniques like NMR, IR, XRD, and DFT calculations. This study provides insights into the molecular geometries and vibrational frequencies relevant to compounds like 5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide (N. Burcu Arslan, C. Kazak, & F. Aydın, 2015).
Chemical Reactions and Derivatives : Research by R. Fusco and S. Rossi (1958) and others delved into the chemical reactions of similar compounds, providing insights into the formation of new classes of compounds and their subsequent transformations, which can be relevant to understanding the behavior of this compound in various chemical contexts (R. Fusco & S. Rossi, 1958).
Molecular Dynamics and Simulation Studies : Studies like those by Samridhi Thakral et al. (2020) on similar benzamide derivatives included molecular docking and dynamic simulation, shedding light on the potential interactions and stability of such compounds at a molecular level (Samridhi Thakral, R. Narang, M. Kumar, & Vikramjeet Singh, 2020).
Pharmacological Activities : While focusing on excluding drug use and dosage information, it's noteworthy that some studies, like those by Mohamed M. Abdulla et al. (2013), explored the synthesis and pharmacological activities of similar compounds. Such research can provide a foundational understanding of the chemical properties and potential applications of this compound (Mohamed M. Abdulla, A. Amr, M. Al-Omar, Azza A. Hussain, & A. Shalaby, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-4-3-5-17(12(11)2)24-19(15-9-29-10-16(15)23-24)22-20(26)14-8-13(21)6-7-18(14)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROVCVFKYXCCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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